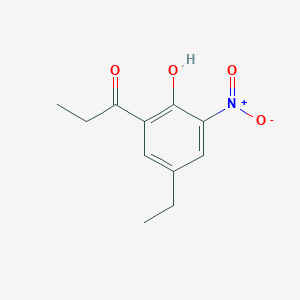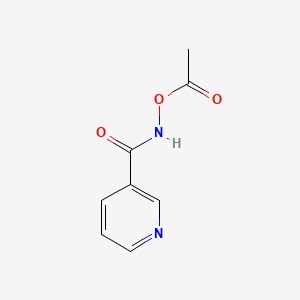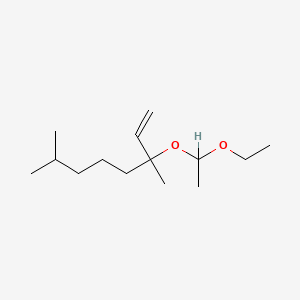
2-Butyne-1,4-diol diglycerol ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butyne-1,4-diol diglycerol ether is an organic compound with the molecular formula C₁₀H₁₈O₅ It is a derivative of 2-butyne-1,4-diol, where the hydroxyl groups are etherified with glycerol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyne-1,4-diol diglycerol ether typically involves the reaction of 2-butyne-1,4-diol with glycerol under specific conditions. One common method is the etherification reaction, where 2-butyne-1,4-diol is reacted with glycerol in the presence of an acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound often involves large-scale etherification processes. The reaction conditions are optimized to achieve high yields and purity of the product. The use of continuous reactors and efficient separation techniques ensures the scalability and cost-effectiveness of the production process.
化学反応の分析
Types of Reactions
2-Butyne-1,4-diol diglycerol ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the triple bond in the butyne moiety to a double or single bond.
Substitution: The hydroxyl groups in the glycerol moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are common.
Substitution: Reagents such as alkyl halides and acid chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of ether derivatives with various functional groups.
科学的研究の応用
2-Butyne-1,4-diol diglycerol ether has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme studies.
Medicine: Explored for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
作用機序
The mechanism of action of 2-butyne-1,4-diol diglycerol ether involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the functional groups present. Its unique structure allows it to participate in multiple reaction pathways, making it a versatile compound in chemical synthesis.
類似化合物との比較
Similar Compounds
2-Butyne-1,4-diol: The parent compound, known for its use in organic synthesis and as a precursor to other chemicals.
1,4-Butanediol: A related compound with similar applications but different chemical properties.
Glycerol Ethers: Compounds with similar ether linkages but different core structures.
Uniqueness
2-Butyne-1,4-diol diglycerol ether stands out due to its combination of the butyne moiety and glycerol ether linkages. This unique structure imparts distinct chemical properties, making it suitable for specialized applications in various fields.
特性
分子式 |
C10H18O6 |
|---|---|
分子量 |
234.25 g/mol |
IUPAC名 |
3-[4-(2,3-dihydroxypropoxy)but-2-ynoxy]propane-1,2-diol |
InChI |
InChI=1S/C10H18O6/c11-5-9(13)7-15-3-1-2-4-16-8-10(14)6-12/h9-14H,3-8H2 |
InChIキー |
HJLMFDJVLDVHIV-UHFFFAOYSA-N |
正規SMILES |
C(C#CCOCC(CO)O)OCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


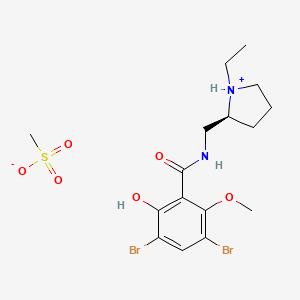
![Trichloro-[1-[2-(chloromethyl)phenyl]ethyl]silane](/img/structure/B13789732.png)
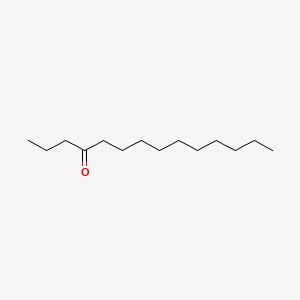
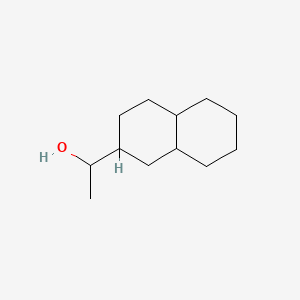
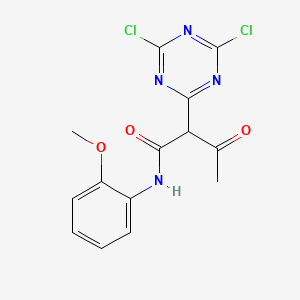
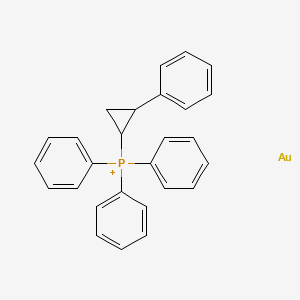

![7,8-Dioxabicyclo[3.2.1]oct-6-ylmethanamine](/img/structure/B13789769.png)
![N-(5,7-dimethyl-3-phenyl-[1,2]oxazolo[2,3-a]pyrimidin-2-ylidene)acetamide](/img/structure/B13789772.png)
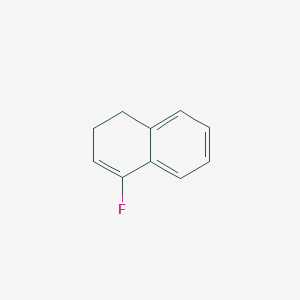
![3,6-Methano-1H-pyrrolo[3,2-b]pyridine(9CI)](/img/structure/B13789776.png)
